molecular formula C12H16BrNO2 B14702141 Acetamide, 2-(3-bromo-4-butoxyphenyl)- CAS No. 23142-45-2

Acetamide, 2-(3-bromo-4-butoxyphenyl)-

Cat. No.: B14702141
CAS No.: 23142-45-2
M. Wt: 286.16 g/mol
InChI Key: TUQPJCMSJUKKKF-UHFFFAOYSA-N
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Description

Acetamide, 2-(3-bromo-4-butoxyphenyl)-: is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-4-butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(3-bromo-4-butoxyphenyl)- typically involves the reaction of 3-bromo-4-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-(3-bromo-4-butoxyphenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetamide, 2-(3-bromo-4-butoxyphenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential to form new chemical entities.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and other biochemical processes.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, Acetamide, 2-(3-bromo-4-butoxyphenyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2-(3-bromo-4-butoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Acetamide, 2-(3-chloro-4-butoxyphenyl)-
  • Acetamide, 2-(3-fluoro-4-butoxyphenyl)-
  • Acetamide, 2-(3-iodo-4-butoxyphenyl)-

Comparison:

  • Acetamide, 2-(3-chloro-4-butoxyphenyl)- : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
  • Acetamide, 2-(3-fluoro-4-butoxyphenyl)- : Contains a fluorine atom, which can significantly alter the compound’s properties, including its stability and reactivity.
  • Acetamide, 2-(3-iodo-4-butoxyphenyl)- : The presence of an iodine atom can lead to different chemical and biological behaviors compared to the bromine-containing compound.

Acetamide, 2-(3-bromo-4-butoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and potential for further research and development.

Properties

CAS No.

23142-45-2

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-(4-bromo-3-butoxyphenyl)acetamide

InChI

InChI=1S/C12H16BrNO2/c1-3-4-7-16-12-8-10(14-9(2)15)5-6-11(12)13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

TUQPJCMSJUKKKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)NC(=O)C)Br

Origin of Product

United States

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